1-(5-Bromopyridin-2-yl)propan-2-ol
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Overview
Description
1-(5-Bromopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position of the propyl chain.
Preparation Methods
One common method includes the reaction of 5-bromopyridine with propylene oxide in the presence of a base to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to yield the corresponding pyridine derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)propan-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding and halogen bonding, influencing its biological activity and interactions with enzymes and receptors .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Bromopyridin-2-yl)propan-2-ol: Similar structure but different position of the hydroxyl group.
5-Bromopyridin-2-ol: Lacks the propanol group, affecting its reactivity and applications.
5-Bromopyridine: Lacks both the hydroxyl and propanol groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
DTBDLEGYSMLMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
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